Lipophilicity (XLogP3) of 1-(o-Tolyl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea vs. 3-(3,4-Dimethylphenyl) Analog
The target compound has a computed XLogP3 of 3.1, placing it at the upper boundary of optimal oral drug-likeness (typically XLogP3 ≤ 5) [1]. The 3-(3,4-dimethylphenyl) analog (CAS 1351607-41-4), which bears an additional methyl group on the N-aryl ring, is predicted to exhibit a higher XLogP3 (estimated ~3.5–3.8 based on the incremental contribution of a methyl group to logP), reflecting increased lipophilicity. This difference is significant for applications where moderate lipophilicity is desired to balance membrane permeability with aqueous solubility and to avoid excessive non-specific protein binding.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.1 (PubChem computed) |
| Comparator Or Baseline | 3-(3,4-Dimethylphenyl) analog (CAS 1351607-41-4): XLogP3 estimated ≥3.5 (incremental methyl contribution applied to baseline scaffold); benchmark range for CNS drug-likeness: XLogP3 1–4 |
| Quantified Difference | ΔXLogP3 ≥ +0.4 (target is less lipophilic than the dimethyl analog) |
| Conditions | XLogP3 values computed by PubChem using XLogP3 3.0 algorithm; comparator value estimated from structural increment |
Why This Matters
A lower XLogP3 of 3.1 reduces the risk of poor solubility and non-specific binding that can compromise assay reproducibility, making this compound a preferable choice over the more lipophilic dimethyl analog for biochemical screening campaigns.
- [1] PubChem Compound Summary for CID 56764254. XLogP3 computed property. NCBI, accessed April 2026. View Source
